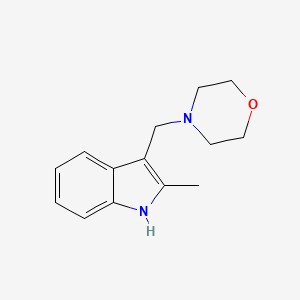

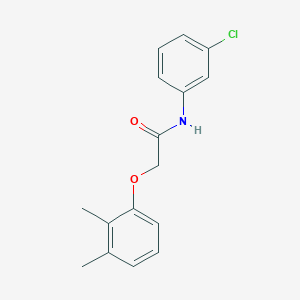

![molecular formula C16H17N3O2 B5595267 N-benzyl-2-{[(methylamino)carbonyl]amino}benzamide](/img/structure/B5595267.png)

N-benzyl-2-{[(methylamino)carbonyl]amino}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzamide derivatives often involves condensation reactions, amide formation, or substitution reactions. For example, compounds similar to "N-benzyl-2-{[(methylamino)carbonyl]amino}benzamide" have been synthesized through efficient procedures, including reactions with primary or secondary amines, yielding high to quantitative yields under specific conditions (Guirado et al., 2002).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized using techniques such as X-ray crystallography, which provides detailed information on crystal systems, space groups, and molecular conformation. Studies on similar compounds show that these molecules can crystallize in various space groups, with specific intramolecular hydrogen bonding patterns contributing to their stability (Saeed et al., 2010).

Chemical Reactions and Properties

Benzamide derivatives participate in a range of chemical reactions, including amidation, which can be facilitated by reagents like copper(ii) acetate, leading to the synthesis of N-aryl substituted benzamides (Deng et al., 2018). These reactions are crucial for extending the chemical versatility of the benzamide scaffold.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- Efficient Reagent for N-phthaloylation : A study introduced methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) as an efficient reagent for N-phthaloylation of amino acids and derivatives, highlighting a procedure that is simple, racemization-free, and yields excellent results with alpha-amino acids, dipeptides, and more (Casimir, Guichard, & Briand, 2002).

- Aminocarbonylation in Water : Research has developed fast and direct methods for the carbonylative preparation of benzamides from aryl halides in water, demonstrating the versatility of this chemical structure in synthesizing complex molecules (Wu, Ekegren, & Larhed, 2006).

Biological and Pharmacological Studies

- Histone Deacetylase Inhibition : The compound MGCD0103, a structurally related benzamide, has been identified as an isotype-selective histone deacetylase (HDAC) inhibitor, showing promise in cancer treatment due to its ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).

- Anticonvulsant Activity : Analogues of 4-amino-N-(1-phenylethyl)benzamide have been studied for their relationship to anticonvulsant activity, providing insights into structural modifications that influence medicinal properties (Clark & Davenport, 1987).

Chemical Synthesis and Material Science

- Chemoselective N-benzoylation : The N-benzoylation of aminophenols using benzoylisothiocyanates in a chemoselective manner has been explored, resulting in compounds of biological interest. This study highlights the versatility of the benzamide structure in selective chemical transformations (Singh, Lakhan, & Singh, 2017).

- Colorimetric Sensing of Fluoride Anions : N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized and found to exhibit a drastic color transition in response to fluoride anions, demonstrating the potential of benzamide derivatives in developing sensitive and selective colorimetric sensors (Younes et al., 2020).

Propiedades

IUPAC Name |

N-benzyl-2-(methylcarbamoylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-17-16(21)19-14-10-6-5-9-13(14)15(20)18-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20)(H2,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTVJSBXTYLOQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-methyl-1-piperazinyl)acetyl]indoline](/img/structure/B5595186.png)

![6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5595194.png)

![N-[1-(2-pyrazinyl)-4-piperidinyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5595202.png)

![(1S*,5R*)-3-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5595227.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(imidazo[1,2-a]pyridin-2-ylmethyl)acetamide](/img/structure/B5595240.png)

![N-(2,4-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5595245.png)

![3-[1-(4-methoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5595259.png)

![4-[(4-bromo-2-chlorophenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5595274.png)

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide](/img/structure/B5595287.png)